N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride

Übersicht

Beschreibung

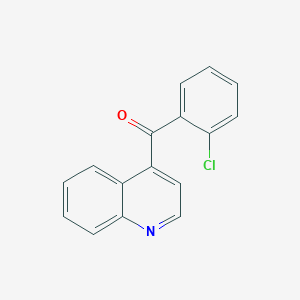

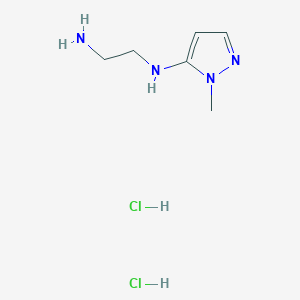

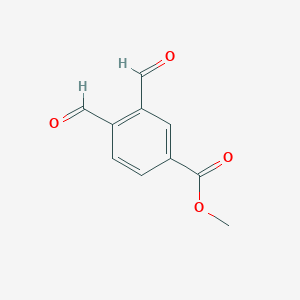

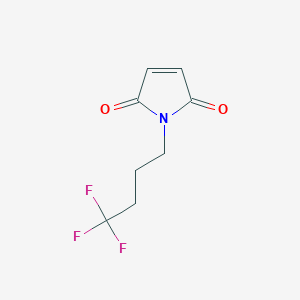

“N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1803589-63-0. It has a molecular weight of 213.11 . The compound is a salt, with chloride ions being part of its structure .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H12N4.2ClH/c1-10-6 (2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H . This indicates that the compound contains a 1-methyl-1H-pyrazol-5-yl group attached to an ethane-1,2-diamine moiety, and it forms a salt with two chloride ions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.11 . It’s a salt, with chloride ions being part of its structure . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Properties

“N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1803589-63-0. It has a molecular weight of 213.11 .

NAMPT Activation

This compound has been used in the research of NAMPT (Nicotinamide phosphoribosyltransferase) activation . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging . Therefore, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

CYP Inhibition

The compound has been studied for its effects on CYP (Cytochrome P450) enzymes . CYP direct inhibition (DI) was identified as an issue of concern, and was resolved through modulation of lipophilicity . This compound showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .

Cancer Research

The compound has been used in cancer research. Specifically, it has been used in the study of Nicotinamide phosphoribosyltransferase (Nampt) in carcinogenesis .

Drug Development

This compound has been used in the development of novel urea-containing derivatives which were identified as potent NAMPT activators .

SAR Studies

The compound has been used in Structure-Activity Relationship (SAR) studies. The SAR study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard with IC50 values .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

It can be inferred that if the compound acts on nampt, it may influence the nad+ salvage pathway, affecting the availability of nad+ for various biological processes .

Biochemical Pathways

The biochemical pathways affected by N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride are likely related to the NAD+ salvage pathway, given the potential target of NAMPT . Changes in NAD+ availability can have downstream effects on a variety of biological processes, including metabolism and aging .

Result of Action

If the compound acts on nampt and influences the nad+ salvage pathway, it could potentially affect a wide range of cellular processes due to the central role of nad+ .

Eigenschaften

IUPAC Name |

N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOHZIVHSWEEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)

![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)